molecular formula C8H5Cl2N3 B15328229 6,7-Dichloroquinazolin-4-amine

6,7-Dichloroquinazolin-4-amine

Cat. No.: B15328229
M. Wt: 214.05 g/mol
InChI Key: RGEWCZJJNKGWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloroquinazolin-4-amine is a versatile chemical scaffold in medicinal chemistry and drug discovery. The 4-aminoquinazoline core is a privileged structure in the design of biologically active molecules, particularly as kinase inhibitors and receptor antagonists . Key Research Applications: - Pharmaceutical Intermediate: This compound serves as a critical synthetic precursor. Substituted 4-aminoquinazolines are established intermediates in the synthesis of active pharmaceutical ingredients. For instance, closely related 2-chloro-6,7-dimethoxyquinazolin-4-amine is a known impurity and synthetic building block for Alfuzosin and Prazosin, drugs used to treat hypertension and benign prostatic hyperplasia . - Multi-Target Drug Discovery: The 4-aminoquinazoline structure is a promising scaffold for developing Multi-Target Directed Ligands (MTDLs) for complex diseases like Alzheimer's. Researchers functionalize this core to create molecules that simultaneously modulate key biological targets, including cholinesterases, monoamine oxidases (MAO-A/B), and the N-Methyl-D-aspartate (NMDA) receptor . The chlorine substitutions at the 6 and 7 positions are particularly valuable, as electron-withdrawing groups at these positions can be critical for enhancing activity and selectivity toward these enzymes and receptors . Product Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

6,7-dichloroquinazolin-4-amine

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13)

InChI Key

RGEWCZJJNKGWGH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR for Chemical Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for verifying the core structure of 6,7-Dichloroquinazolin-4-amine.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. For this compound, this would include two singlets in the aromatic region, corresponding to the protons at the C-5 and C-8 positions. Their singlet nature arises from the absence of adjacent protons for spin-spin coupling. An additional, typically broader, singlet would correspond to the two protons of the primary amine (NH₂) group at the C-4 position. The exact chemical shifts are influenced by the solvent used.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For the symmetric this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the quinazoline (B50416) ring system. The chemical shifts provide insight into the electronic environment of each carbon; for instance, carbons bonded to electronegative chlorine atoms (C-6 and C-7) and nitrogen atoms (C-2, C-4, C-8a) would appear at characteristic downfield positions. oregonstate.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Specific experimental data for this compound is not widely available in published literature; values are predicted based on known substituent effects on the quinazoline scaffold.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2~8.5-
C-2-~155
C-4-~158
NH₂~7.5 (broad)-
C-4a-~120
H-5~7.8-
C-5-~128
C-6-~130
C-7-~129
H-8~8.0-
C-8-~118
C-8a-~150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Regioselectivity and Connectivity

While 1D NMR confirms the presence of key structural motifs, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the exact connectivity and regiochemistry of the substituents. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be characterized by the absence of cross-peaks between the aromatic protons (H-5 and H-8), confirming their isolation from each other on the benzene (B151609) portion of the ring system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.com This technique allows for the definitive assignment of protonated carbons. For example, the signal for the H-5 proton would show a cross-peak to the signal for the C-5 carbon, and H-8 would correlate to C-8. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. emerypharma.com This is vital for confirming the placement of the chlorine atoms and the amino group. Key expected correlations would include:

The H-5 proton showing correlations to C-4, C-7, and C-8a.

The H-8 proton showing correlations to C-4a, C-6, and C-1.

The amine protons (NH₂) showing correlations to C-4 and C-4a. These long-range correlations provide unequivocal proof of the 6,7-dichloro substitution pattern. youtube.comemerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural clues based on its fragmentation patterns. For this compound (C₈H₅Cl₂N₃), the calculated monoisotopic mass is 212.98605 Da. uni.lu

A key diagnostic feature in the mass spectrum of a dichloro-substituted compound is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, the [M+2]⁺ peak, and the [M+4]⁺ peak, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a full spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3400-3200 (two bands)
Primary Amine (N-H)Scissoring (Bending)1650-1580
Aromatic Ring (C=C)Stretching1600-1450
Quinazoline (C=N)Stretching1620-1550
Aryl-Chloride (C-Cl)Stretching1100-1000
Aromatic C-HOut-of-plane Bending900-675

The presence of sharp, distinct peaks in these regions would confirm the existence of the primary amine, the aromatic quinazoline core, and the carbon-chlorine bonds.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine exact bond lengths, bond angles, and torsional angles of the this compound molecule.

Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding. It is highly probable that the amino group at C-4 acts as a hydrogen bond donor, while the ring nitrogen atoms (N-1 and/or N-3) act as acceptors, leading to the formation of hydrogen-bonded dimers or extended networks within the crystal lattice. nih.govacs.org Such interactions are critical for understanding the solid-state properties of the compound. Although crystal structures for closely related quinazoline derivatives have been reported, specific crystallographic data for this compound is not presently found in the surveyed literature. nih.govacs.org

Chromatographic Methods for Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for qualitative purity analysis. A spot of the compound on a silica (B1680970) gel plate, when eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), would result in a single spot under UV visualization, indicating the presence of a single major component. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining purity. Using a reversed-phase column (e.g., C18), this compound would be eluted with a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would appear as a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration, allowing for a precise purity determination, often greater than 95% or 98% for analytical standards.

Structure Activity Relationship Sar Studies of 4 Aminoquinazoline Derivatives with Emphasis on 6,7 Substitution

Elucidation of Key Pharmacophoric Features within the Quinazoline (B50416) Scaffold

The quinazoline nucleus itself possesses the fundamental structural elements required for interaction with the ATP-binding site of many protein kinases. The arrangement of nitrogen atoms within this bicyclic heterocyclic system is crucial for its biological activity. The nitrogen at position 1 (N-1) and the nitrogen at position 3 (N-3) are key hydrogen bond acceptors. nih.gov In many kinase-inhibitor complexes, the N-1 atom forms a critical hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain. nih.gov This interaction helps to anchor the inhibitor in the active site. The N-3 atom can also participate in hydrogen bonding, often through a water-mediated bridge with threonine residues, further stabilizing the binding of the compound. nih.gov

The 4-amino group is another critical pharmacophoric feature, serving as a key attachment point for various substituents that can modulate potency and selectivity. This amino group and its substituents extend into the ATP binding pocket, allowing for a multitude of interactions with the surrounding amino acid residues. The planarity and aromaticity of the quinazoline ring system also contribute to its binding affinity through π-π stacking interactions with aromatic residues in the active site. Collectively, the quinazoline core, with its strategically positioned nitrogen atoms and the versatile 4-amino substituent, provides a robust framework for the design of potent and selective kinase inhibitors. nih.govnih.govresearchgate.net

Impact of Substituents at C-4 on Biological Activity and Selectivity

The substituent at the C-4 position of the quinazoline ring plays a pivotal role in determining the biological activity and selectivity of these derivatives. The most widely explored and successful modification at this position is the introduction of an anilino (phenylamino) group, creating the 4-anilinoquinazoline (B1210976) scaffold. nih.govnih.gov This substitution is a hallmark of many clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

The aniline (B41778) ring extends into a hydrophobic pocket within the kinase active site. nih.gov The nature and position of substituents on this aniline ring are critical for modulating potency and selectivity. For instance, small, lipophilic groups at the 3-position (meta-position) of the aniline ring have been shown to be favorable for potent EGFR inhibition. nih.govnih.gov The substitution pattern on the aniline ring can also influence selectivity for different kinases. For example, by modifying the C-4 aniline moiety, it is possible to develop inhibitors that are selective for vascular endothelial growth factor receptor (VEGFR) over EGFR. nih.govnih.gov

Table 1: Impact of C-4 Substituents on Kinase Inhibition

C-4 Substituent TypeTarget Kinase(s)General Effect on ActivityReference(s)
4-AnilinoEGFR, VEGFRGenerally potent inhibition; activity modulated by aniline substitution. nih.govnih.govnih.gov
4-(3-alkynyl-anilino)EGFROften found in irreversible inhibitors. mdpi.com
4-(Indolylamino)pan-HERCan lead to potent, sub-nanomolar inhibition. nih.gov
4-(Thienylmethanamino)EGFRCan increase conformational flexibility. nih.gov

Influence of Substituents at C-6 and C-7 (e.g., Dichloro, Dimethoxy) on Target Interactions

For EGFR inhibitors, electron-donating groups at the C-6 and C-7 positions are generally favored. The 6,7-dimethoxy substitution pattern is a common feature in many potent EGFR inhibitors, including gefitinib. These methoxy (B1213986) groups can enhance activity, and in some cases, contribute to selectivity. nih.gov

In contrast, the presence of electron-withdrawing groups, such as chloro groups, can also lead to potent inhibitors, though their effects can be target-dependent. The 6,7-dichloro substitution pattern, as seen in 6,7-dichloroquinazolin-4-amine, introduces specific electronic and steric properties. While not as common as the dimethoxy substitution in EGFR inhibitors, chloro groups are present in some active kinase inhibitors. For instance, 4,7-dichloro-6-nitroquinazoline (B182880) is a key intermediate in the synthesis of the irreversible HER2 and EGFR inhibitor, afatinib, highlighting the utility of chloro-substitution in this region of the scaffold. researchgate.net

Table 2: Influence of C-6 and C-7 Substituents on Quinazoline Derivatives

C-6/C-7 SubstituentsGeneral EffectExample Application/TargetReference(s)
6,7-DimethoxyGenerally enhances EGFR inhibitory activity.Gefitinib (EGFR inhibitor) nih.gov
6,7-DichloroElectron-withdrawing; can be part of potent inhibitors.Intermediate for Afatinib (HER2/EGFR inhibitor) researchgate.net
Basic side chainsCan significantly enhance cytotoxicity.Anticancer agents acs.org
Dioxo groupsCan lead to EGFR-TK inhibition.Anticancer agents nih.gov

Structure-Based Design (SBDD) and Ligand-Based Design (LBDD) Approaches

The development of 4-aminoquinazoline derivatives as therapeutic agents has been significantly advanced by the application of computational drug design strategies, broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD).

SBDD relies on the three-dimensional structural information of the biological target, typically a protein kinase, obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.govmdpi.com With the known structure of the target's active site, medicinal chemists can design molecules that are predicted to bind with high affinity and selectivity. Molecular docking is a key SBDD tool used to predict the binding conformation and affinity of a designed molecule within the target's active site. nih.govnih.gov This approach has been instrumental in the rational design of numerous quinazoline-based kinase inhibitors, allowing for the optimization of interactions with key amino acid residues and the exploitation of specific features of the binding pocket to enhance potency and selectivity. nih.govnih.gov

LBDD approaches are employed when the three-dimensional structure of the target is unknown. nih.govmdpi.com These methods utilize the structural information from a set of known active ligands to derive a pharmacophore model or to build a quantitative structure-activity relationship (QSAR) model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds and to guide the design of new derivatives with improved potency. Both SBDD and LBDD have proven to be powerful strategies in the discovery and optimization of 4-aminoquinazoline-based drugs. nih.govnih.gov

Conformational Analysis and Flexibility of Quinazoline Derivatives

A key area of conformational flexibility in 4-anilinoquinazolines is the torsion angle of the bond connecting the C-4 amino group to the aniline ring. The rotation around this bond is subject to a rotational barrier, which is the energy required to rotate from a stable (low-energy) conformation to a less stable (high-energy) one. The preferred conformation is one that minimizes steric hindrance and allows for optimal electronic interactions. In some cases, a specific "U-shaped" conformation has been found to be crucial for the inhibitory activity of certain quinazolinone derivatives against targets like MMP-13. nih.gov

The substituents on both the quinazoline core and the C-4-amino moiety can influence the preferred conformation and the degree of flexibility. For example, the introduction of a thiophene-2-ylmethanamine at the C-4 position was shown to increase the conformational flexibility of the molecule. nih.gov The presence of bulky substituents can restrict rotation and lock the molecule into a specific conformation, which may be either beneficial or detrimental to its activity. Computational methods, such as molecular dynamics simulations, are often used to study the conformational preferences and flexibility of these molecules, providing valuable insights for drug design. nih.gov

Molecular Mechanisms of Biological Activity and Target Interactions

Inhibition of Protein Kinases

Derivatives of 6,7-dichloroquinazolin-4-amine have been extensively studied as inhibitors of a range of protein kinases, demonstrating the versatility of this chemical scaffold in targeting diverse members of the kinome. The specific substitutions on the quinazoline (B50416) ring dictate the potency and selectivity of these compounds towards different kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline core is a well-established scaffold for developing inhibitors of the epidermal growth factor receptor (EGFR), a key player in various cancers. nih.govnih.gov The 6,7-disubstituted pattern, including dichloro substitutions, is known to be compatible with good inhibitory activity. biorxiv.org The mechanism of action for these inhibitors is typically competitive with ATP, binding to the kinase domain and preventing downstream signaling. researchgate.net

The development of 4-anilinoquinazoline (B1210976) derivatives has been a major focus, with substitutions at the 6 and 7 positions of the quinazoline ring being crucial for activity. nih.govresearchgate.net For instance, the introduction of a 6-arylureido group to the 4-anilinoquinazoline scaffold has been shown to enhance EGFR inhibitory activity. frontiersin.org This modification can increase interactions with key amino acid residues within the active site, thereby improving binding affinity. frontiersin.org

Furthermore, dual inhibitors targeting both EGFR and other kinases, such as VEGFR-2, have been developed from the this compound scaffold. nih.gov This dual inhibition can offer a synergistic antitumor effect. nih.govcapes.gov.br Molecular docking studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for interaction with conserved glutamate (B1630785) and aspartate residues in the EGFR binding site. nih.gov

Some quinazolinone derivatives have also been explored as allosteric, or non-ATP competitive, EGFR inhibitors, offering a strategy to overcome resistance mutations like T790M and C797S. nih.gov

Table 1: Examples of 6,7-Disubstituted Quinazoline Derivatives and their EGFR Inhibition

Compound Derivative Target(s) IC₅₀ (nM) Cell Lines Tested Reference
6,7-disubstituted 4-anilino-quinazoline with (E)-propen-1-yl moiety EGFRwt 20.72 A431, A549, NCI-H1975, SW480 nih.gov
6,7-dimorpholinoalkoxy quinazoline derivative (8d) EGFR-TK (wt), EGFR-TK (T790M) 7.0, 9.3 A431, A549, SW480, HCC827, NCI-H1975 nih.gov
6-arylureido-4-anilinoquinazoline derivative (7i) EGFR 17.32 A549, HT-29, MCF-7 frontiersin.org
2-chloro-4-anilino-quinazoline derivative (8o) EGFR - - nih.gov

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This table is for illustrative purposes and does not represent an exhaustive list.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

The this compound scaffold is also integral to the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis. tbzmed.ac.irnih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy to block the formation of new blood vessels that supply tumors. tbzmed.ac.irresearchgate.net

Many quinazoline-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2, leveraging the similarities in their ATP-binding sites. nih.govtbzmed.ac.irglobalresearchonline.net The 6,7-dimethoxy substitution on the quinazoline ring, a close analog to the 6,7-dichloro substitution, has been shown to be effective for VEGFR-2 inhibition. ekb.egnih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were potent VEGFR-2 inhibitors. nih.gov

Structure-activity relationship (SAR) and molecular docking studies have been crucial in optimizing these inhibitors. nih.gov These studies have shown that for dual EGFR/VEGFR-2 inhibitors based on the 2-chloro-4-anilino-quinazoline scaffold, a hydrogen bond donor at the para position of the aniline group is vital for interacting with conserved aspartate and glutamate residues in the VEGFR-2 active site. nih.gov

Table 2: Examples of Quinazoline Derivatives and their VEGFR-2 Inhibition

Compound Derivative Target(s) IC₅₀ (µM) Cell Lines Tested Reference
2-chloro-6,7-dimethoxy-4-substituted anilinoquinazoline (B1252766) (16) VEGFR-2, EGFR 1.17, 0.9 - ekb.eg
6,7-dimethoxy-4-anilinoquinazoline with diarylamide moiety (14b) VEGFR-2 0.016 Hep-G2, MCF-7 nih.gov
2-chloro-4-anilino-quinazoline derivative (8o) VEGFR-2, EGFR - - nih.gov
Arylamide-5-anilinoquinazoline-8-nitro derivative (7o) VEGFR-2 - HUVEC, HepG2 researchgate.net

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This table is for illustrative purposes and does not represent an exhaustive list.

p21-Activated Kinase 4 (PAK4) Inhibition

The this compound framework has been utilized in the creation of inhibitors for p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell proliferation, migration, and invasion. acs.orgnih.govnih.gov

Through a structure-based drug design approach, a series of 4-aminoquinazoline-2-carboxamide derivatives were developed as potent and selective PAK4 inhibitors. acs.org In this series, substitutions on the quinazoline ring were found to be critical for both potency and selectivity. Specifically, a 6-chloro substituent on the 4-aminoquinazoline-2-carboxamide scaffold resulted in a compound with remarkable selectivity for PAK4 over the related PAK1 kinase. acs.org In contrast, a derivative with a 7-chloro group, while potent, showed reduced selectivity. acs.org

The mechanism of these inhibitors involves binding to the ATP-binding pocket of PAK4. acs.orgnih.gov X-ray crystallography has revealed key interactions, such as those with the amino acid residues Glu396 and Leu398, which are crucial for the inhibitory activity. nih.gov By blocking the kinase activity of PAK4, these compounds can inhibit downstream signaling pathways that regulate cell migration and invasion. acs.org

Table 3: Inhibition of PAK4 by Quinazoline Derivatives

Compound Derivative PAK4 Kᵢ (µM) PAK4 Selectivity (over PAK1) Reference
6-chloro-4-aminoquinazoline-2-carboxamide (31, CZh226) - 346-fold acs.org
7-chloro-4-aminoquinazoline-2-carboxamide (38) 0.006 57-fold acs.org

Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. This table is for illustrative purposes.

Cdc2-Like Kinase (Clk) Family Inhibition

Derivatives based on the this compound scaffold have been identified as potent inhibitors of the Cdc2-like kinase (Clk) family, which are involved in the regulation of pre-mRNA splicing. nih.gov The quinazoline core serves as a versatile scaffold for targeting the ATP-binding site of these kinases. nih.gov

A notable class of inhibitors is the 6-arylquinazolin-4-amines, which have shown potent and selective inhibition of Clk1 and Clk4. nih.govuni-freiburg.de The inhibitory mechanism is ATP-competitive, with molecular modeling suggesting that these compounds bind at the kinase hinge region. nih.gov The selectivity of these inhibitors is a key aspect of their development, as many quinazoline-based molecules can be promiscuous kinase inhibitors. nih.gov

The exploration of the structure-activity relationship (SAR) of these compounds has been crucial. For instance, modifying the substitutions on the quinazoline ring can modulate the selectivity profile. One potent analog from the 6-arylquinazolin-4-amine series was found to be remarkably selective for Clk1, Clk4, and Dyrk1A when profiled against a large panel of kinases. nih.gov This highlights the potential to develop highly specific molecular probes for studying the roles of these kinases in cellular processes like pre-mRNA splicing. nih.govnih.gov

Table 4: Inhibition of Clk Family by Quinazoline Derivatives

Compound Class Target Kinases Mechanism of Action Key Finding Reference
6-arylquinazolin-4-amines Clk1, Clk4, Dyrk1A ATP-competitive A potent analogue demonstrated high selectivity for Clk1, Clk4, and Dyrk1A. nih.gov
Pyrido[3,4-g]quinazolines CLK1, DYRK1A ATP-competitive Introduction of aminoalkylamino groups at the 2-position resulted in low nanomolar affinity. researchgate.net

This table provides a summary of findings related to quinazoline-based Clk inhibitors.

Mer Tyrosine Kinase Inhibition

While direct inhibition of Mer tyrosine kinase by this compound itself is not prominently documented in the provided search results, the broader chemical space of kinase inhibitors includes compounds with different scaffolds that target Mer. For example, UNC569, a pyrazolopyrimidine, is a potent inhibitor of Mer. aacrjournals.orgmedchemexpress.com

It is important to note that the principles of kinase inhibitor design are often transferable between scaffolds. The general strategy involves creating a molecule that can fit into the ATP-binding pocket of the target kinase. The specificity of the inhibitor is determined by the interactions between the compound and the amino acid residues lining this pocket.

Although the provided results focus on other kinase targets for the this compound scaffold, the generalizability of kinase inhibitor design suggests that with appropriate modifications, this scaffold could potentially be adapted to target Mer tyrosine kinase. However, based on the available search results, there is no direct evidence of this compound or its immediate derivatives being developed as Mer inhibitors. Other scaffolds, such as pyrazolopyrimidines like UNC569 and UNC2025, are the primary examples of small-molecule Mer inhibitors. aacrjournals.orgacs.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The quinazoline scaffold is a recognized framework for the development of inhibitors against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comnih.govresearchgate.netsemanticscholar.org Aberrant CDK2 activity is linked to uncontrolled cell proliferation in various cancers. nih.govsemanticscholar.org

Quinazoline-based inhibitors typically act as ATP-competitive agents, binding to the catalytic ATP-binding site of the CDK2 enzyme. researchgate.net An X-ray crystal structure of a quinazoline inhibitor bound to CDK2 has revealed key interactions within this pocket, which helps in guiding the design of more potent and selective analogs. researchgate.net

Various derivatives of the quinazoline core have been explored. For instance, pyrazolo[4,3-h]quinazoline-3-carboxamides have been reported as potent CDK2 inhibitors. tandfonline.com 3D-QSAR and molecular fragment replacement studies have been employed to optimize these structures and design new compounds with enhanced inhibitory potential. tandfonline.commdpi.com Furthermore, quinazolin-4(3H)-one derivatives have been developed as CDK2 inhibitors, with substitutions at the 2 and 3 positions being modulated to affect lipophilicity and activity. nih.gov

Table 5: Examples of Quinazoline-Based Scaffolds for CDK2 Inhibition

Scaffold Key Findings Reference
Quinazolines Identified as inhibitors of CDK2/E. An X-ray crystal structure of a quinazoline bound in CDK2 defined key interactions in the ATP binding pocket. researchgate.net
Pyrazolo[4,3-h]quinazolines A series of pyrazolo[4,3-h]quinazoline-3-carboxamides were reported as potent CDK2 inhibitors. tandfonline.com
Quinazolin-4(3H)-one Derivatives were developed as CDK2 inhibitors, with some showing significant growth inhibition against melanoma cell lines. nih.govsemanticscholar.org

This table highlights different quinazoline-based scaffolds that have been investigated as CDK2 inhibitors.

Interaction with DNA and Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that modulates DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. mdpi.com This process is essential for various cellular functions, including DNA replication, transcription, and chromosome segregation. mdpi.com Consequently, inhibitors of topoisomerase II are effective anticancer agents.

Some quinazoline derivatives have been identified as intercalative topoisomerase II inhibitors. mdpi.com These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction can stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis. mdpi.com For example, novel nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines have been designed and evaluated as intercalative Topoisomerase II inhibitors. mdpi.com While direct studies on this compound as a topoisomerase II inhibitor are limited, the general activity of the quinazoline scaffold suggests this as a potential mechanism of action.

Modulation of Receptor Activity (e.g., NMDAR)

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and synaptic plasticity. wikipedia.orgnih.govmdpi.comevotec.com Dysregulation of NMDAR activity is implicated in various neurological and psychiatric disorders. While direct modulation of NMDAR by this compound has not been extensively reported, related heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have been shown to act as NMDAR antagonists. For instance, 6,7-dichloroquinoxaline-2,3-dione (B8809070) has been identified as a competitive antagonist at the strychnine-insensitive glycine (B1666218) binding site on the NMDAR complex. nih.gov It is important to note that quinoxalines and quinazolines are distinct heterocyclic systems, and further research is needed to determine if this compound exhibits similar activity.

Monoamine Oxidase (MAO) Inhibition (MAO-A/B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govmdpi.comnih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.comnih.gov There is currently a lack of direct scientific evidence demonstrating the inhibition of MAO-A or MAO-B by this compound. However, various heterocyclic compounds have been investigated as MAO inhibitors, and this remains an area for potential investigation for quinazoline derivatives. nih.govmdpi.comnih.govnih.govnih.gov

Cholinesterase (ChE) Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating its action at the synapse. nih.gov Cholinesterase inhibitors are used in the treatment of Alzheimer's disease and myasthenia gravis. While some quinoline (B57606) and quinazoline derivatives have been explored for their cholinesterase inhibitory activity, there is no specific data available in the reviewed literature to confirm that this compound acts as an inhibitor of either AChE or BChE.

Signaling Pathway Modulation (e.g., Cell Cycle, Apoptosis)

A significant mechanism of action for many anticancer compounds, including quinazoline derivatives, is the modulation of signaling pathways that control the cell cycle and apoptosis (programmed cell death). nih.govnih.gov

Research on a closely related analog, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has provided insights into these mechanisms. In human colorectal cancer cells, DW-8 was found to induce cell cycle arrest at the G2 phase. nih.gov This arrest prevents the cells from entering mitosis and continuing to divide.

Furthermore, this compound was shown to induce apoptosis through the intrinsic pathway. nih.gov This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and 7. The activation of these caspases leads to a cascade of events, including nuclear fragmentation, which is a hallmark of apoptosis. nih.gov Studies on other related compounds, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (a quinoxaline derivative), also demonstrated the induction of apoptosis, which was associated with the upregulation of p53 and p21 proteins and the downregulation of the anti-apoptotic protein Bcl-2alpha. nih.gov

Computational Chemistry and Cheminformatics Approaches in Quinazoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For quinazoline (B50416) derivatives, this method has been instrumental in elucidating the structural basis of their biological activities by identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Studies on various quinazoline analogues have demonstrated their potential to bind to a range of biological targets. For instance, docking studies of 6-arylquinazolin-4-amines against Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have provided valuable insights into their structure-activity profile. nih.gov Similarly, docking simulations of quinazolinone derivatives with DNA gyrase revealed that these compounds fit deeply within the enzyme's hydrophobic pocket, with the quinazolinone or phenyl rings occupying this space. nih.gov

The binding modes identified through docking are often consistent with structure-activity relationship data. Key interactions typically involve the formation of hydrogen bonds between the quinazoline core's nitrogen atoms or exocyclic amine groups and specific amino acid residues in the target protein's active site. nih.gov For example, in the case of p21-activated kinase 4 (PAK4) inhibitors, the 4-aminoquinazoline scaffold plays a crucial role in establishing these critical hydrogen bonds.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

Quinazoline Derivative ClassTarget ProteinKey Findings
6-Arylquinazolin-4-aminesClk4, Dyrk1ABinding mode was consistent with pharmacophore and 3D-QSAR models, highlighting important structural features for inhibition. nih.gov
Quinazolin-4(3H)-one Schiff basesDNA GyraseLigands interact via hydrogen bonding and are stabilized by hydrophobic contacts with residues like Ala47, Glu50, and Val71. nih.gov
Quinazoline-2,4,6-triaminesEGFR-TKThe amine group on the quinazoline ring forms high-occupancy hydrogen bonds with the key residue Met 769. nih.gov
4-Aminoquinazoline-2-carboxamidesPAK4Structure-based design was used to develop potent and selective inhibitors, guided by docking insights. acs.org

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose and observing conformational changes over time. nih.gov MD simulations are crucial for validating docking results and understanding the behavior of the complex in a more realistic, solvated environment.

In studies of quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations confirmed that the key hydrogen bonds identified in docking, particularly with the Met 769 residue, were maintained with high occupancy throughout the simulation. nih.gov This indicates a stable and persistent interaction.

Furthermore, MD simulations can analyze the flexibility and conformational shifts of both the ligand and the protein upon binding. The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are often calculated to quantify the stability of the system. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is maintained. Such analyses have been applied to various pyrimidine (B1678525) and quinazoline derivatives targeting cyclin-dependent kinases (CDKs), validating the docking results and confirming the stability of the predicted interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com For quinazoline derivatives, QSAR studies have been essential in identifying the key molecular descriptors that govern their therapeutic effects. nih.gov

These models are built by calculating a wide range of molecular descriptors—such as topological, physicochemical, electronic, and geometrical properties—for a set of molecules with known activities. nih.gov Statistical methods, like multiple linear regression (MLR), are then used to develop an equation that predicts activity based on these descriptors. nih.gov

A 3D-QSAR study on 6-arylquinazolin-4-amines as Clk4 and Dyrk1A inhibitors yielded models with high predictive power (Q² values of 0.79 for Clk4 and 0.82 for Dyrk1A), indicating their reliability for predicting the activity of new analogues. nih.gov QSAR studies on other inhibitor classes, such as thiazolidine-4-ones, have shown that descriptors related to polarizability, electronegativity, and the presence of halogen atoms can positively correlate with activity. nih.govresearchgate.net These insights are valuable for optimizing lead compounds, suggesting which structural modifications are likely to improve potency. The robustness of a QSAR model is often validated using an external test set of compounds that were not used in the model's development. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov For quinazolines, DFT calculations provide fundamental insights that complement experimental findings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. walisongo.ac.id

DFT calculations performed on 2,4-dichloroquinazoline (B46505), a direct precursor to compounds like 6,7-dichloroquinazolin-4-amine, have revealed crucial details about its reactivity. researchgate.net The analysis of the LUMO shows that the C4 carbon atom has a significantly higher LUMO coefficient compared to the C2 carbon. This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack. researchgate.net This theoretical finding provides a strong rationale for the observed regioselectivity in substitution reactions. researchgate.netmdpi.com

Analyses of electron density distribution provide a detailed picture of the bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these features.

While specific ELF or NCI studies on this compound are not widely reported, DFT calculations on related systems have been used to map electrostatic potential. These maps visually represent the electron-rich and electron-poor regions of a molecule, which is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, that are vital for ligand-receptor recognition.

DFT calculations are a powerful tool for predicting the outcome of chemical reactions by determining the activation energies of different possible reaction pathways. researchgate.net The synthesis of 4-aminoquinazolines often starts from 2,4-dichloroquinazoline precursors via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netmdpi.com

A pivotal question in this synthesis is the regioselectivity: does the incoming amine nucleophile attack the C2 or C4 position? DFT calculations have been employed to model the reaction with an amine nucleophile. The results consistently show that the activation energy for the nucleophilic attack at the C4 position is lower than that for the attack at the C2 position. researchgate.net This theoretical prediction strongly supports the experimental observation that substitution occurs preferentially at the C4 position, leading to the formation of 2-chloro-4-aminoquinazoline derivatives. researchgate.netmdpi.com This synergy between theoretical prediction and experimental verification is invaluable for optimizing synthetic routes.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of quinazoline-based drug discovery, virtual screening has been employed to identify novel derivatives with potential therapeutic activity.

One study aimed at discovering new inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, utilized a structure-based virtual screening approach. A library of 1000 quinazoline derivatives was initially sourced from the PubChem database. This collection was then filtered based on Lipinski's rule of five, a set of criteria that helps to predict the drug-likeness of a chemical compound. This initial filtering resulted in 671 compounds with favorable drug-like properties.

Further refinement of this library was carried out using ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity filters, which narrowed the selection down to 28 compounds with promising pharmacokinetic profiles. These compounds were then subjected to molecular docking simulations against the EGFR kinase domain to predict their binding affinity and orientation. This docking-based virtual screening identified seven compounds that exhibited better binding scores than dacomitinib, a known EGFR inhibitor used as a control. Ultimately, three lead compounds, designated QU524, QU571, and QU297, were selected for more intensive molecular dynamics simulations to assess their conformational stability within the EGFR binding site.

While this study highlights the power of virtual screening for quinazoline derivatives, it is important to note that the specific inclusion of this compound in the initial library was not explicitly detailed. However, the general workflow provides a clear blueprint for how this specific compound could be used as a scaffold in virtual screening campaigns to identify novel ligands for various biological targets.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as templates for designing new molecules with improved potency and selectivity.

For the quinazoline class of compounds, pharmacophore and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been developed to understand the structure-activity relationships of inhibitors targeting kinases such as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). In one such study focusing on 6-arylquinazolin-4-amines, both ligand-based and structure-based approaches were combined. The generated 3D-QSAR models demonstrated high predictive power, with R² and Q² values of 0.88 and 0.79 for Clk4, and 0.85 and 0.82 for Dyrk1A, respectively. These statistical values indicate a strong correlation between the predicted and actual activities of the compounds in the training and test sets.

The pharmacophore models, in conjunction with docking studies, provided valuable insights into the key interactions between the quinazoline inhibitors and the amino acid residues within the ATP binding pocket of the target kinases. This detailed understanding of the binding mode is instrumental for the future design and optimization of more potent and selective inhibitors. Although this research focused on 6-arylquinazolin-4-amines, the methodologies are directly applicable to derivatives of this compound for the development of pharmacophore models for their specific biological targets.

Theoretical Prediction of ADMET Properties (Excluding In Vivo Data)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction has become a standard practice to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage, thereby reducing the time and cost of drug discovery. These predictive models are typically based on Quantitative Structure-Activity Relationship (QSAR) methods, which use a compound's chemical structure to predict its properties.

Various computational tools and software are available for the theoretical prediction of ADMET properties. For instance, the pkCSM program can be used to evaluate the pharmacokinetic behavior of a series of compounds. In a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, in silico ADMET predictions were performed to assess their potential as orally bioavailable drugs. The predictions included parameters such as lipophilicity (logP), water solubility (logS), and compliance with Lipinski's rule of five.

For a series of diquinothiazines, another class of heterocyclic compounds, in silico tools were used to predict Caco-2 cell permeability, human intestinal absorption, and skin permeability. The results indicated that all the synthesized compounds were predicted to have high Caco-2 permeability and a very high probability of intestinal absorption.

While specific theoretical ADMET prediction data for this compound is not detailed in the provided search results, the established methodologies are readily applicable. By inputting the 2D structure of this compound and its derivatives into ADMET prediction software, researchers can obtain valuable data on their likely pharmacokinetic and toxicity profiles, guiding further experimental studies.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and polymorphism.

The methodology involves mapping the electron distribution of a molecule within a crystal to generate a three-dimensional surface. The properties of this surface, such as the normalized contact distance (dnorm), can then be visualized and analyzed. For example, in the crystal structure of a pyridazine (B1198779) derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (36.5%) and H···O/O···H (18.6%) contacts. Similarly, for a salt containing a complex isoquinolinium cation, H···H interactions were found to be the primary factor in crystal packing (47.6%), followed by C···H/H···C (20.6%), O···H/H···O (18.0%), and F···H/H···F (9.9%) interactions.

The analysis also generates two-dimensional fingerprint plots that summarize the intermolecular contacts. In a study of a compound containing a 4-chlorophenyl group, the fingerprint plots showed that H···H contacts made the most significant contribution to the Hirshfeld surface at 48.7%, followed by H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) contacts. These quantitative insights into intermolecular interactions are valuable for understanding the solid-state properties of crystalline compounds.

Although a specific Hirshfeld surface analysis for this compound was not found in the search results, this technique would be highly informative for characterizing its crystal structure. Such an analysis would elucidate the role of the chlorine and amine substituents in directing the crystal packing through various intermolecular interactions.

Pre Clinical in Vitro Biological Evaluations

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

The antiproliferative and cytotoxic effects of quinazoline (B50416) derivatives are foundational to their evaluation as potential anticancer agents. These assays determine a compound's ability to inhibit cell growth and induce cell death in various cancer cell lines.

MTT Assay for Cell Viability and Growth Inhibition

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%, is a standard metric derived from this assay. nih.gov

While specific IC50 data for the parent compound 6,7-dichloroquinazolin-4-amine is not extensively detailed in the provided search results, extensive research has been conducted on its derivatives. For instance, a series of novel 4,6-disubstituted quinazoline derivatives demonstrated significant anti-proliferative activities against HCT-116 and MCF-7 cell lines. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity against eight human cancer cell lines, with some sulfinyl and sulfonyl derivatives showing IC50 values in the low micromolar range. mdpi.com

In a study of 4-anilinoquinazoline (B1210976) analogues, the N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) derivative showed potent anticancer efficacy in colorectal cancer (CRC) cell lines. nih.govnih.gov The IC50 values for DW-8 were 8.50 ± 2.53 µM in HCT116 cells, 5.80 ± 0.92 µM in HT29 cells, and 6.15 ± 0.37 µM in SW620 cells. nih.gov Comparatively, its IC50 against a non-cancerous colon cell line (CRL1459) was 14.05 ± 0.37 µM, indicating some selectivity for cancer cells. nih.gov

CompoundCell LineIC50 (µM)
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116 (Colorectal Cancer)8.50 ± 2.53
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HT29 (Colorectal Cancer)5.80 ± 0.92
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620 (Colorectal Cancer)6.15 ± 0.37
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)CRL1459 (Non-cancerous Colon)14.05 ± 0.37

Table 1: IC50 values of a 6,7-dimethoxyquinazolin-4-amine (B1338742) derivative in various cell lines.

Cell Cycle Analysis in Cellular Models

Unregulated expression of cyclins or cyclin-dependent kinases (CDKs) can lead to impaired cell cycle control, a hallmark of cancer. nih.gov Therefore, compounds that can induce cell cycle arrest are of significant therapeutic interest.

Flow cytometry analysis is commonly used to determine the effect of a compound on the cell cycle distribution. Studies on quinazoline derivatives have shown their ability to disrupt cell cycle progression. For example, a study on novel 3,4-dihydroquinazolinone derivatives revealed that the four most promising compounds impaired cell proliferation by inducing cell cycle arrest at the G2/M phase in the HepG-2 cell line. nih.gov Similarly, the 4-anilinoquinazoline derivative, DW-8, was found to cause cell cycle arrest in the G2 phase in SW620 colorectal cancer cells. nih.govnih.gov Another study on new 7-chloro-4-aminoquinoline-benzimidazole hybrids showed that certain derivatives effectively suppressed cell cycle progression in leukemia and lymphoma cells, with an accumulation of cells in the subG0/G1 phase, which is indicative of DNA fragmentation and apoptosis. mdpi.com

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents exert their effects. nih.gov The ability of a compound to induce apoptosis is a key indicator of its potential as an anticancer drug.

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The 4-anilinoquinazoline derivative, DW-8, was shown to induce apoptosis in SW620 CRC cells by activating the intrinsic apoptotic pathway. nih.govnih.gov This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, as well as by nuclear fragmentation. nih.gov In another study, novel 3,4-dihydroquinazolinone derivatives were shown to induce a significant increase in early apoptosis in HepG-2 cells, as determined by Annexin V-FITC and caspase-3 analyses. nih.gov These compounds also led to the downregulation of Survivin and XIAP, two members of the IAPs (inhibitors of apoptosis proteins) family. nih.gov Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 cells, with evidence of mitochondrial membrane disruption. mdpi.com

Enzyme Inhibition Assays (e.g., IC50, Ki Determinations)

Many quinazoline-based compounds function as enzyme inhibitors, particularly targeting protein kinases by competitively and reversibly binding to the ATP catalytic site. nih.gov The potency of enzyme inhibition is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki).

Derivatives of the quinazoline scaffold have been extensively studied as kinase inhibitors. For instance, a series of 4-anilinoquinazolines have been identified as inhibitors of certain protein kinases. nih.gov In a study on novel 3,4-dihydroquinazolinone derivatives, the four most promising compounds were evaluated for their EGFR inhibitory activity, with IC50 values ranging from 146.9 to 1032.7 nM, compared to Erlotinib (IC50 = 96.6 nM). nih.gov Another study on 4-aminoquinazoline derivatives identified a compound (6b) that selectively inhibited PI3Kα with an IC50 of 13.6 nM. researchgate.net Furthermore, a class of 4-anilino-6-phenyl-quinoline inhibitors of mitogen-activated protein kinase-activated kinase 2 (MK2) was discovered with sub-micromolar IC50 values. nih.gov

Compound ClassTarget EnzymeIC50
3,4-Dihydroquinazolinone derivativesEGFR146.9 - 1032.7 nM
4-Aminoquinazoline derivative (6b)PI3Kα13.6 nM
4-Anilino-6-phenyl-quinoline derivativesMK2Sub-micromolar

Table 2: Enzyme inhibition data for various quinazoline derivatives.

Cellular Target Engagement Studies

Cellular target engagement assays are crucial for confirming that a drug interacts with its intended target within a cellular context. nih.gov These assays can provide valuable information on drug efficacy and potential off-target effects.

While specific cellular target engagement data for this compound itself is limited in the provided results, the development of technologies like the target engagement-mediated amplification (TEMA) and NanoBRET™ assays allows for the in situ visualization and measurement of drug-target interactions. nih.govresearchgate.net These methods use oligonucleotide-conjugated drugs or tracer molecules to assess binding to specific target proteins within fixed or live cells. nih.govresearchgate.net For example, the NanoBRET™ kinase assay has been used to profile the engagement of kinase inhibitors across a large panel of kinases in a live-cell context. researchgate.net Such techniques would be instrumental in validating the cellular targets of this compound and its derivatives.

Migration and Invasion Assays (e.g., Wound Healing Assay)

Cell migration and invasion are fundamental processes in cancer metastasis. merckmillipore.com Assays that measure a compound's ability to inhibit these processes are therefore important in evaluating its anti-metastatic potential. The wound healing or scratch assay is a common method used to study cell migration in vitro. nih.gov4dcell.com

Studies on quinazoline derivatives have shown their potential to inhibit cell migration. For example, two 2,3-dihydroquinazolin-4(1H)-one analogues were found to significantly limit wound healing in both MCF-7 and A549 cancer cell lines. researchgate.net The wound healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. nih.gov The transwell migration assay is another widely used technique that measures the chemotactic capability of cells to move through a porous membrane towards a chemoattractant. nih.govsigmaaldrich.com These assays are critical for assessing the anti-metastatic potential of compounds like this compound derivatives.

Assessment of Selectivity in Cellular Contexts

The selectivity of a compound is a crucial parameter, defining its potential for therapeutic efficacy versus off-target effects. For quinazoline-based inhibitors, selectivity is often assessed against panels of kinases or various cancer cell lines.

Detailed selectivity profiling for this compound is not extensively documented in publicly available literature. However, studies on structurally related compounds provide insight into how chloro-substitution on the quinazoline core influences selectivity. In research focused on developing potent and selective inhibitors for p21-Activated Kinase 4 (PAK4), the position of the chlorine atom was found to be significant. acs.org A derivative featuring a chlorine at the 7-position demonstrated high potency but suffered from reduced selectivity when compared to its 6-chloro counterpart. acs.org This suggests that while the 6,7-dichloro substitution pattern is integral to the activity of various quinazoline compounds, it may also modulate the selectivity profile, a factor that requires direct experimental confirmation for this compound.

Table 1: Selectivity Profile of a Related 7-Chloro-4-aminoquinazoline Derivative
CompoundTargetPotency (Ki)SelectivitySource
7-chloro derivative 38PAK40.006 µMReduced compared to 6-chloro analogue acs.org

Assessment of Off-Target Activity in Cellular Models (e.g., Neurotoxicity in SH-SY5Y cells)

Evaluating potential off-target effects, such as neurotoxicity, is a standard component of pre-clinical assessment. The human neuroblastoma SH-SY5Y cell line is a common in vitro model for such studies. nih.govnih.gov

There is no specific information available from the reviewed sources regarding the assessment of this compound for off-target activity in neurotoxicity assays using SH-SY5Y cells. However, broader research on a related class of 2-anilinoquinazolines intended for antimalarial use indicated potential off-target activity and adverse effects when administered at a high dose of 50 mg/kg in a humanized mouse model. nih.gov While this finding is from an in vivo study and pertains to a broader class of compounds, it underscores the importance of conducting specific in vitro off-target assays, including neurotoxicity screens, for any new quinazoline-based chemical entity. nih.gov

In Vitro Studies on Specific Pathogen Targets (e.g., Antimalarial Activity in P. falciparum)

The 4-aminoquinoline (B48711) and 4-aminoquinazoline scaffolds are historically significant in the development of antimalarial agents. nih.govnih.gov Consequently, derivatives of these core structures are frequently evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govnih.gov

While specific IC50 values for this compound were not detailed in the reviewed literature, extensive research has been conducted on the broader class of 2-anilino-4-aminoquinazolines. This class has yielded compounds with potent in vitro activity against asexual stages of P. falciparum, including strains resistant to established drugs. nih.govnih.gov Optimization studies have shown that substitutions on the quinazoline ring, including the presence of halogens, are crucial for potent antimalarial activity. acs.org For instance, certain halogenated analogues maintained a selectivity window of approximately 50-fold or greater between the parasite and a human cell line (HepG2). acs.org Furthermore, derivatives of the related 7-chloroquinolin-4-amine (B103981) scaffold have demonstrated promising antiplasmodial activity in the low nanomolar range against both chloroquine-sensitive (NF54) and multi-drug resistant (K1) strains of P. falciparum. nih.gov This body of evidence suggests that the 6,7-dichloro-4-aminoquinazoline structure is a relevant scaffold for potential antimalarial activity.

Table 2: Antimalarial Activity Context of Related Quinazoline/Quinoline (B57606) Scaffolds
Compound Class/ScaffoldPathogenObserved ActivitySource
2-Anilino-4-aminoquinazolinesP. falciparumPotent activity against asexual and drug-resistant strains nih.govnih.gov
Halogenated 2-anilino-4-aminoquinazolinesP. falciparumMaintained a selectivity window of ~50-fold or greater acs.org
Derivatives of 7-chloroquinolin-4-amineP. falciparum (NF54 and K1 strains)Activity in low nanomolar concentrations nih.gov

Challenges and Future Directions in Quinazoline Based Drug Discovery Research

Strategies for Lead Optimization and Compound Potency Enhancement

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. bldpharm.comnih.gov Common strategies include altering functional groups, modifying ring systems, and bioisosteric replacement to enhance interactions with the biological target. nih.govscienceopen.com

For 6,7-Dichloroquinazolin-4-amine, there is no specific information available in the reviewed scientific literature regarding its lead optimization or potency enhancement strategies. Research on related quinazoline (B50416) scaffolds, such as 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, has shown that substitutions at the C-6 position can significantly influence potency and selectivity against certain kinase targets like p21-Activated Kinase 4 (PAK4). acs.org For instance, replacing the 6-chloro group with other electron-withdrawing groups like fluorine or bromine can maintain strong affinity but may alter selectivity. acs.org However, without experimental data on this compound, its structure-activity relationships (SAR) remain unexplored.

Development of Multi-Targeting Quinazoline Derivatives

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govdovepress.com This approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.govdovepress.com

There is no specific research in the available literature on the development of multi-targeting derivatives based on the this compound scaffold. The design of MTDLs often involves hybridizing pharmacophores from different known inhibitors. For example, quinazoline cores have been combined with other structures to target both cholinesterases and monoamine oxidases for Alzheimer's disease. nih.gov The potential of this compound as a starting point for such multi-target drugs has not been reported.

Rational Design of Quinazoline Derivatives as Chemical Probes

Chemical probes are essential tools in chemical biology, used to study the function of proteins and biological pathways. The rational design of these probes requires a deep understanding of the target's structure and the probe's binding mode.

No studies describing the rational design or use of this compound derivatives as chemical probes were found in the public domain. The development of selective inhibitors for kinases often yields compounds that can be adapted as chemical probes. For instance, substituted 6-arylquinazolin-4-amines have been developed as selective inhibitors for cdc2-like kinases (Clk) and serve as tools to investigate their biological roles. nih.gov

Advances in Combinatorial Chemistry and Library Synthesis for Quinazoline Scaffolds

Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. nih.gov These libraries are invaluable for screening against biological targets to identify new hit compounds. Solid-phase synthesis is a common technique used to create libraries of quinazoline derivatives, such as 2,4-diaminoquinazolines. nih.gov

Specific applications of combinatorial chemistry or the synthesis of a dedicated library based on the this compound scaffold have not been reported in the reviewed literature. Methodologies exist for creating diverse quinazoline libraries, often starting from dichloroquinazoline precursors, but these have been described for other substitution patterns, such as 6,7-dimethoxy-2,4-dichloroquinazoline. nih.gov

Exploration of Novel Synthetic Methodologies for Quinazoline Derivatization

The development of novel synthetic methods is crucial for expanding the chemical space around a given scaffold, allowing for the creation of new analogues with improved properties. Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying dichloroquinazoline precursors. mdpi.comnih.gov Studies on 2,4-dichloroquinazolines show that substitution at the C4 position is generally favored, providing a route to 4-aminoquinazoline derivatives. mdpi.com

While general methods for quinazoline synthesis are well-documented, specific novel methodologies for the derivatization of this compound are not available. The synthesis of related compounds, such as 4,7-dichloroquinazoline (B1295908), typically involves the chlorination of the corresponding quinazolinone using reagents like phosphorus oxychloride. chemicalbook.com A similar approach could hypothetically be used to synthesize the 6,7-dichloro analogue from a suitable precursor.

Understanding and Overcoming Mechanisms of In Vitro Resistance to Quinazoline Inhibitors

Acquired resistance is a major challenge in cancer therapy, particularly for kinase inhibitors. For quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, resistance can arise from mutations in the target kinase or through the activation of alternative signaling pathways. mdpi.com

There is no information in the scientific literature regarding in vitro resistance mechanisms specifically to inhibitors derived from this compound. Research on overcoming resistance often focuses on developing next-generation inhibitors that can target mutated forms of the kinase or by designing dual inhibitors that block both the primary target and a key resistance pathway. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dichloroquinazolin-4-amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For example, reacting 4,7-dichloroquinazoline with ammonia or primary amines under reflux in polar aprotic solvents like ethanol or methanol. Key steps include optimizing reaction temperature (e.g., 80–100°C), solvent choice, and stoichiometry to achieve yields >85%. Purification via column chromatography or recrystallization ensures high purity (>95%) . Alternative routes may use halogenated precursors with controlled dechlorination steps, as seen in analogous quinazoline syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to identify chloro and amino substituents on the quinazoline ring.
  • Mass spectrometry (ESI or FAB-MS) to verify molecular weight and fragmentation patterns (e.g., characteristic peaks at m/z 239.66 for [M+H]⁺) .
  • IR spectroscopy to detect N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹).
  • Elemental analysis to validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Melting point : 219–221°C (indicative of crystalline stability) .
  • Solubility : Limited in water but soluble in DMSO or DMF (>10 mg/mL), necessitating solvent optimization for biological assays.
  • Stability : Stable under inert atmospheres at −20°C for long-term storage, but prone to hydrolysis in acidic/basic conditions .

Advanced Research Questions

Q. How can mass spectral fragmentation patterns resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Fragmentation studies (e.g., FAB-MS) reveal diagnostic peaks:

  • Loss of Cl (Δm/z 35.5) or NH₂ (Δm/z 16) groups.
  • Peaks at m/z 139 ([C₆H₃Cl₂]⁺) and m/z 148 ([C₇H₅ClN₂]⁺) confirm the quinazoline backbone .
  • Comparative analysis with isotopic labeling (e.g., ¹³C) enhances fragmentation pathway accuracy .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Chloro groups enhance electrophilicity and enzyme binding (e.g., kinase inhibition).
  • Methoxy substituents improve solubility but reduce target affinity (e.g., IC₅₀ increases by 2–3× compared to dichloro analogs) .
  • Nitro groups at position 6 increase cytotoxicity but compromise selectivity (e.g., against cancer vs. normal cells) .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Empirical falsification : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition assays) .
  • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Orthogonal assays : Combine enzymatic assays with cellular viability (MTT) and apoptosis (Annexin V) tests to confirm mechanisms .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) with crystal structures (e.g., EGFR kinase PDB: 1M17) identifies key hydrogen bonds with Asp831 and hydrophobic interactions with Leu694 .
  • MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD <2 Å indicating robust target engagement .

Q. How does this compound stability vary under physiological vs. storage conditions?

  • Methodological Answer :

  • In vitro stability : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC; half-life >24 hours suggests suitability for cell-based assays .
  • Photostability : Protect from light (amber vials) to prevent chloro group cleavage .

Q. What analytical methods detect and quantify impurities in synthesized this compound batches?

  • Methodological Answer :

  • HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities like Alfuzosin Hydrochloride Impurity B (RT: 8.2 min vs. 7.5 min for target compound) .
  • LC-MS/MS identifies trace byproducts (e.g., dechlorinated derivatives) with LOD <0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.